4-二苯甲基哌嗪-1-基羰基氯

描述

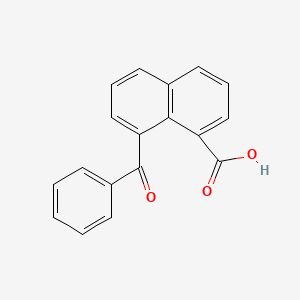

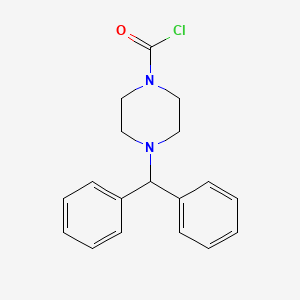

4-Benzhydrylpiperazin-1-yl carbonyl chloride is a chemical compound used for industrial and scientific research . It is also known by other names such as 4-Benzhydrylpiperazine-1-carbonylChloride .

Synthesis Analysis

The synthesis of 4-Benzhydrylpiperazin-1-yl carbonyl chloride involves the use of benzhydryl piperazine . A solution of benzhydryl piperazine is heated and then cooled to 0-5°C in an ice bath. Then, 3-Chloro propionyl chloride is added with stirring .Molecular Structure Analysis

The molecular structure of 4-Benzhydrylpiperazin-1-yl carbonyl chloride is complex. It has been designed using the tail approach, with the acetamide moiety as the linker and the benzhydrylpiperazine group as the tail . The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been reported .科学研究应用

促智活性:合成了 4-二苯甲基哌嗪-1-基羰基氯衍生物并测试了它们的促智(认知增强)活性 (Valenta、Urban、Taimr 和 Polívka,1994 年)。

抗癌特性:合成了 N-二苯甲基哌嗪的衍生物,包括 4-二苯甲基哌嗪-1-基羰基氯,并发现它们可以抑制 HeLa 癌细胞的增殖,表明具有作为化疗剂的潜力 (Khanam 等人,2018 年)。

碳酸酐酶抑制:合成了一系列带有 1-二苯甲基哌嗪尾部的新的苯磺酰胺衍生物,并显示出对碳酸酐酶 I 的选择性抑制,碳酸酐酶 I 是一种与各种生理和病理过程相关的酶 (Berrino 等人,2017 年)。

抗菌活性:合成了含有 4-二苯甲基哌嗪-1-基羰基氯的新型衍生物,并评估了它们的抗菌特性 (Al-Azmi 和 Mahmoud,2020 年)。

人 CB1 受体抑制剂:合成了二苯甲基哌嗪衍生物并将其作为 hCB1 受体拮抗剂进行了测试,显示出在饮食诱导的肥胖小鼠中减轻体重的潜力 (Gao 等人,2011 年)。

光谱和极谱研究:详细研究了一种药理活性二苯甲基哌嗪衍生物的紫外光谱和极谱行为,有助于理解该分子在生物介质中的行为 (Smyth 和 Smyth,1976 年)。

制药工业中的合成:该化合物参与了辛纳利嗪的合成,辛纳利嗪是一种具有血管扩张剂和抗组胺活性的药物 (Sarycheva 和 Vedernikova,1999 年)。

细胞毒活性:某些 4-二苯甲基哌嗪-1-基羰基氯衍生物对各种癌细胞系表现出高细胞毒活性 (Gurdal 等人,2013 年)。

作用机制

The compound acts as an effective human carbonic anhydrase (hCA) inhibitor . It is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

安全和危害

The safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored away from ignition sources and handled with personal protective equipment .

属性

IUPAC Name |

4-benzhydrylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALAIKKQHXSMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651209 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzhydrylpiperazin-1-yl carbonyl chloride | |

CAS RN |

13521-97-6 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

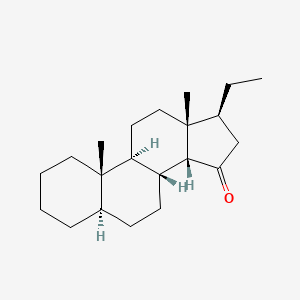

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

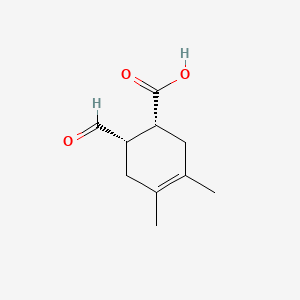

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)

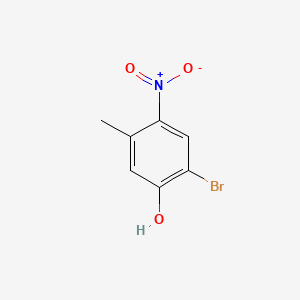

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)